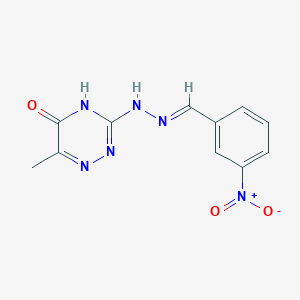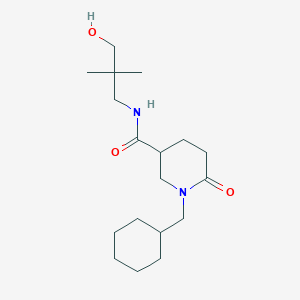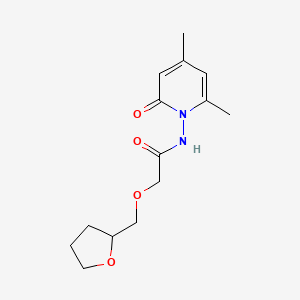
3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as NTA-MTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 3-nitrobenzaldehyde and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been widely used in scientific research as a reagent for the detection and quantification of cellular viability and proliferation. This compound is a colorimetric assay that measures the reduction of MTT to formazan in living cells. The assay is based on the ability of metabolically active cells to reduce MTT to formazan, which can be quantified by measuring the absorbance at 570 nm. This compound has been used to study the effects of various compounds on cellular viability and proliferation in a wide range of cell lines, including cancer cells, stem cells, and primary cells.
Wirkmechanismus
The mechanism of action of 3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is based on the ability of living cells to reduce MTT to formazan. The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases, which are active in metabolically active cells. The reduction of MTT to formazan results in the formation of a purple-colored product that can be quantified by measuring the absorbance at 570 nm.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living cells. The compound is not toxic to cells and does not interfere with cellular metabolism or function. This compound has been used in a wide range of cell lines and has been shown to be a reliable and accurate assay for the detection and quantification of cellular viability and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its ease of use and reliability. The assay is simple to perform and can be used to study the effects of various compounds on cellular viability and proliferation. This compound is also highly sensitive and can detect changes in cellular viability and proliferation at low concentrations of compounds. However, the assay has some limitations. This compound is a colorimetric assay and can be affected by factors such as pH, temperature, and light. The assay is also dependent on the metabolic activity of cells and may not accurately reflect the effects of compounds on cell death or apoptosis.
Zukünftige Richtungen
There are several future directions for the use of 3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is the use of this compound in high-throughput screening assays for the discovery of new drugs and compounds. The assay can be used to screen large libraries of compounds for their effects on cellular viability and proliferation. Another potential application is the use of this compound in the study of cancer biology. The assay can be used to study the effects of various compounds on cancer cell viability and proliferation, and may lead to the discovery of new cancer therapies. Finally, this compound can be used in the study of stem cell biology, where it can be used to study the effects of various compounds on stem cell proliferation and differentiation.
Conclusion:
This compound is a highly useful and reliable reagent for the detection and quantification of cellular viability and proliferation. The compound has been extensively studied for its potential applications in scientific research, and has been shown to be a reliable and accurate assay for the study of cellular viability and proliferation. While the assay has some limitations, it has several advantages and has the potential to be used in a wide range of scientific research applications.
Synthesemethoden
3-nitrobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized through the reaction between 3-nitrobenzaldehyde and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in the presence of hydrazine hydrate. The reaction results in the formation of a yellow-orange crystalline compound that is highly soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
6-methyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-7-10(18)13-11(16-14-7)15-12-6-8-3-2-4-9(5-8)17(19)20/h2-6H,1H3,(H2,13,15,16,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFNGQFLRUPPH-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)

![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)

![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)

![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
